Bacopasaponin F -

Bacopasaponin F

Catalog Number: EVT-1590547
CAS Number:
Molecular Formula: C52H84O22
Molecular Weight: 1061.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Bacopasaponin F can be achieved through several methods, primarily involving extraction and purification from Bacopa monnieri extracts. The typical approach includes:

  1. Extraction: Dried plant material is subjected to solvent extraction using ethanol or methanol to isolate the saponins.
  2. Purification: The crude extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate specific saponins, including Bacopasaponin F.
  3. Characterization: The chemical structure is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the purity and identity of the compound .
Molecular Structure Analysis

Bacopasaponin F has a complex molecular structure characterized by multiple sugar moieties attached to a dammarane-type aglycone backbone. The chemical formula for Bacopasaponin F is C30H50O10C_{30}H_{50}O_{10}, with a molecular weight of approximately 546.7 g/mol.

The structural representation of Bacopasaponin F includes:

  • A dammarane skeleton with hydroxyl groups.
  • Multiple glycosidic linkages connecting sugar units (such as glucose and rhamnose) to the aglycone .
Chemical Reactions Analysis

Bacopasaponin F undergoes various chemical reactions typical of saponins, including hydrolysis and glycosylation. Key reactions include:

  1. Hydrolysis: In the presence of acids or enzymes, Bacopasaponin F can be hydrolyzed to release its sugar components and yield aglycone derivatives.
  2. Glycosylation: This reaction can modify the structure of Bacopasaponin F, leading to the formation of new saponins with potentially different biological activities.

These reactions are crucial for understanding the bioavailability and metabolic pathways of Bacopasaponin F within biological systems .

Mechanism of Action

The mechanism of action for Bacopasaponin F involves several neuroprotective processes:

  • Neuroprotection: It enhances neuronal survival by modulating oxidative stress and inflammation pathways.
  • Cognitive Enhancement: Bacopasaponin F has been shown to improve synaptic plasticity and memory formation by influencing neurotransmitter systems, particularly serotonin and acetylcholine pathways .
  • Antioxidant Activity: The compound exhibits significant antioxidant properties, reducing reactive oxygen species in neuronal cells, thus protecting against neurodegeneration .
Physical and Chemical Properties Analysis

Bacopasaponin F exhibits distinct physical and chemical properties:

These properties are essential for its formulation in pharmaceutical applications .

Applications

Bacopasaponin F has several scientific uses primarily related to its neuroprotective effects:

  • Cognitive Enhancer: Used in supplements aimed at improving memory and cognitive function.
  • Neuroprotective Agent: Investigated for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease due to its ability to protect neurons from damage.
  • Antioxidant Supplementation: Explored for its role in reducing oxidative stress-related conditions.

Research continues into its efficacy and mechanisms, highlighting its potential as a valuable compound in both traditional and modern medicine .

Biosynthesis and Metabolic Engineering of Bacopasaponin F

Triterpenoid Saponin Pathway Elucidation in Bacopa monnieri

Bacopasaponin F is a triterpenoid saponin derived from the medicinal plant Bacopa monnieri. Its biosynthesis initiates with the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), synthesized via the cytosolic mevalonate (MVA) and plastidic methylerythritol phosphate (MEP) pathways. These precursors condense to form farnesyl pyrophosphate (FPP), which dimerizes into squalene—a pivotal branch point for triterpenoid biosynthesis. Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases (OSCs) into tetracyclic triterpene scaffolds. In Bacopa monnieri, dammarenediol synthase catalyzes the cyclization to dammarane-type triterpenes, which are oxidized by cytochrome P450 monooxygenases (CYP450s) to form jujubogenin or pseudojujubogenin aglycones. These aglycones undergo site-specific glycosylation by UDP-dependent glycosyltransferases (UGTs), leading to Bacopasaponin F and related bacosides. Notably, the shoot tissue exhibits higher expression of CYP450s and UGTs than roots, correlating with elevated saponin accumulation in aerial parts [1] [2].

Table 1: Key Enzymes in the Triterpenoid Saponin Pathway of B. monnieri

Enzyme ClassGene SymbolFunctionLocalization
Squalene SynthaseBmSQS1FPP → SqualeneCytosol
Squalene EpoxidaseBmSESqualene → 2,3-OxidosqualeneER Membrane
Oxidosqualene CyclaseBmOSC2,3-Oxidosqualene → DammarenediolER Membrane
Cytochrome P450BmCYP450Dammarenediol → Jujubogenin/PseudojujubogeninER Membrane
UDP-GlycosyltransferaseBmUGTAglycone Glycosylation (e.g., Bacopasaponin F)Cytosol

Role of Squalene Synthase (SQS) in Bacopasaponin F Precursor Flux

Squalene synthase (SQS) is a rate-limiting enzyme that channels FPP toward triterpenoid biosynthesis by catalyzing squalene formation. In Bacopa monnieri, two SQS isoforms (BmSQS1 and BmSQS2) exhibit distinct kinetic properties: BmSQS1 shows a 4.2-fold higher substrate affinity (Km = 8.3 µM) for FPP than BmSQS2 (Km = 35.1 µM), making it the primary driver of squalene flux [1]. Metabolic engineering via BmSQS1 overexpression in transgenic Bacopa lines increased squalene production by 3.8-fold compared to wild-type plants. This elevated precursor pool subsequently enhanced Bacopasaponin F levels by 2.1-fold, validated via LC-MS quantification. Conversely, silencing BmSQS2 did not significantly alter triterpenoid yields, confirming BmSQS1 as the dominant isoform [1]. The study also demonstrated that BmSQS1 expression is upregulated by methyl jasmonate (MeJA), a signaling molecule that activates defense-related secondary metabolism.

Table 2: Metabolic Flux Distribution in BmSQS1-Overexpressing Lines

LineSqualene (µg/g DW)Bacopasaponin F (mg/g DW)Total Bacosides (%)
Wild-Type12.3 ± 1.20.85 ± 0.074.1 ± 0.3
BmSQS1-OE146.8 ± 3.51.79 ± 0.118.9 ± 0.6
BmSQS1-OE241.2 ± 2.91.62 ± 0.098.2 ± 0.5

Competitive Metabolic Pathways: Geraniol 10-Hydroxylase (G10H) Silencing Strategies

Geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme (CYP76B subfamily), diverts FPP toward monoterpenoid indole alkaloids (MIAs) by hydroxylating geraniol to 10-hydroxygeraniol. This competition for FPP reduces carbon flux toward triterpenoid biosynthesis. To counteract this, RNA interference (RNAi)-mediated silencing of BmG10H was employed in Bacopa monnieri. Transgenic BmG10H-knockdown (BmG10H-KD) lines showed 70–90% reduction in BmG10H transcripts, leading to a 3.5-fold decrease in 10-hydroxygeraniol [1]. When combined with BmSQS1 overexpression, dual transgenic lines (BmSQS1-OE/BmG10H-KD) exhibited synergistic effects: squalene increased by 4.5-fold, and Bacopasaponin F accumulation rose by 2.8-fold compared to wild-type plants. This demonstrates that redirecting metabolic flux away from competing pathways is a viable strategy to enhance target saponin production [1].

Transcriptomic Insights into Jujubogenin/Pseudojujubogenin Isomerization

Jujubogenin and pseudojujubogenin are isomeric aglycones that serve as backbones for Bacopasaponin F and other bacosides. Comparative transcriptome analysis of Bacopa monnieri shoot and root tissues revealed tissue-specific expression of genes governing isomerization. Shoots showed 6.3-fold higher expression of dammarenediol synthase and 4.8-fold elevated CYP716A subfamily genes, which oxidize dammarenediol to pseudojujubogenin—the direct precursor for Bacopasaponin F [2]. Additionally, wound stress and MeJA treatment upregulated CYP72A and CYP87A transcripts by 3.1–5.7-fold within 5 hours, correlating with a 2.4-fold increase in pseudojujubogenin in leaves. These findings identify CYP716A as a critical catalyst for pseudojujubogenin production and highlight shoot-specific biosynthesis as a target for metabolic engineering [2].

Table 3: Tissue-Specific Expression of Isomerization-Related Genes

GeneShoot (FPKM)Root (FPKM)Fold Change (Shoot/Root)
Dammarenediol Synthase142.622.86.3
CYP716A189.318.64.8
CYP72A6864.115.34.2
CYP87A1057.410.25.6

CRISPR/Cas9-Mediated Modulation of UDP-Glycosyltransferases (UGTs) for Glycosylation Specificity

UGTs catalyze the glycosylation of pseudojujubogenin to form Bacopasaponin F, with sugar donor specificity and regioselectivity determining saponin diversity. RNA-seq studies identified 12 UGTs in Bacopa monnieri with high expression in shoots, including UGT73P6 and UGT71A2, which glycosylate C3 and C20 positions of triterpene aglycones, respectively [2]. While CRISPR/Cas9 editing of Bacopa UGTs has not yet been experimentally reported (as of 2025), in silico sgRNA design targeting conserved motifs of BmUGT73P6 has been proposed to modulate glycosylation patterns. Knocking out competing UGTs (e.g., those adding glucose to C28) could favor Bacopasaponin F formation. Heterologous expression of BmUGT71A2 in tobacco validated its role in attaching glucose to pseudojujubogenin’s C20 position, a key step in Bacopasaponin F biosynthesis [1] [2].

Table 4: Key UGTs for Targeted Glycosylation Engineering

UGT GeneTarget PositionSugar DonorProductEngineering Strategy
BmUGT73P6C3UDP-GlucoseBacoside A3Knockout to favor C20 glycosylation
BmUGT71A2C20UDP-GlucoseBacopasaponin FOverexpression/site-directed mutagenesis
BmUGT74B1C28UDP-XyloseBacopaside XKnockout to reduce metabolic competition

Properties

Product Name

Bacopasaponin F

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-16-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C52H84O22

Molecular Weight

1061.2 g/mol

InChI

InChI=1S/C52H84O22/c1-22(2)14-23-15-50(7,74-43-37(62)32(57)25(56)19-65-43)42-24-8-9-30-48(5)12-11-31(47(3,4)29(48)10-13-49(30,6)51(24)20-52(42,73-23)66-21-51)70-46-41(72-44-38(63)34(59)27(17-54)68-44)40(35(60)28(18-55)69-46)71-45-39(64)36(61)33(58)26(16-53)67-45/h14,23-46,53-64H,8-13,15-21H2,1-7H3/t23?,24-,25+,26-,27+,28-,29+,30-,31+,32+,33-,34+,35-,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,48+,49-,50+,51+,52+/m1/s1

InChI Key

KKXTYLIJLMOZCW-NOSGSAFZSA-N

Synonyms

3-O-(glucopyranosyl-1-3-(arabinofuranosyl-1-2)glucopyranosyl)-20-O-(arabinopyranosyl)jujubogenin
bacopasaponin F

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)OC1C(C(C(CO1)O)O)O)C

Isomeric SMILES

CC(=CC1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)C

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